ONO-6126

Description

Properties

CAS No. |

401519-28-6 |

|---|---|

Molecular Formula |

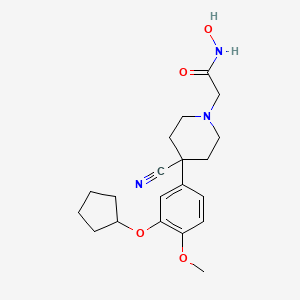

C20H27N3O4 |

Molecular Weight |

373.4 g/mol |

IUPAC Name |

2-[4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)piperidin-1-yl]-N-hydroxyacetamide |

InChI |

InChI=1S/C20H27N3O4/c1-26-17-7-6-15(12-18(17)27-16-4-2-3-5-16)20(14-21)8-10-23(11-9-20)13-19(24)22-25/h6-7,12,16,25H,2-5,8-11,13H2,1H3,(H,22,24) |

InChI Key |

VXYDHPDQMSVQCU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2(CCN(CC2)CC(=O)NO)C#N)OC3CCCC3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ONO-6126; ONO 6126; ONO6126; DE-103; DE 103; DE103. |

Origin of Product |

United States |

Foundational & Exploratory

ONO-6126: A Technical Overview of its Anti-Inflammatory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ONO-6126 is a selective phosphodiesterase 4 (PDE4) inhibitor that has been investigated for its anti-inflammatory properties, particularly in the context of respiratory and allergic diseases.[1] As a member of the broader class of PDE4 inhibitors, its mechanism of action centers on the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels within inflammatory cells. This technical guide synthesizes the available information on the mechanism of action of PDE4 inhibitors, with a focus on the anticipated effects of this compound in key inflammatory cell types. While specific preclinical data on this compound is limited in publicly accessible literature, this document extrapolates from the well-established pharmacology of "second-generation" PDE4 inhibitors to provide a comprehensive overview for research and development professionals.

Introduction: The Role of PDE4 in Inflammation

Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade. It is a member of the phosphodiesterase superfamily and is responsible for the hydrolysis of cAMP, a ubiquitous second messenger that plays a pivotal role in regulating the activity of various immune and inflammatory cells.[2] By degrading cAMP to its inactive form, AMP, PDE4 effectively dampens the cellular signals that would otherwise suppress inflammatory responses.

PDE4 is highly expressed in a wide range of immunocytes, including T lymphocytes, monocytes, macrophages, neutrophils, eosinophils, and dendritic cells.[2] This cell-specific expression pattern makes PDE4 an attractive therapeutic target for inflammatory diseases. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac). These signaling pathways ultimately result in the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory responses.

This compound is a potent and selective inhibitor of PDE4.[1] It belongs to a newer generation of PDE4 inhibitors that are suggested to have an improved therapeutic window, potentially offering a better balance between efficacy and side effects, such as nausea and emesis, which have limited the clinical utility of earlier compounds.[3]

Core Mechanism of Action: The cAMP-PKA Pathway

The primary mechanism of action of this compound in inflammatory cells is the inhibition of PDE4, leading to elevated intracellular cAMP levels. This increase in cAMP initiates a signaling cascade that culminates in a broad anti-inflammatory effect.

Effects on Key Inflammatory Cells

The elevation of cAMP by this compound has distinct and significant consequences in different inflammatory cell types. The following sections detail these effects, with representative quantitative data for the PDE4 inhibitor class.

T Lymphocytes

T cells are central players in orchestrating adaptive immune responses and are implicated in many chronic inflammatory diseases. PDE4 inhibition has been shown to suppress T cell proliferation and the production of key pro-inflammatory cytokines.

Table 1: Representative Effects of PDE4 Inhibitors on T Lymphocyte Function

| Parameter | Effect of PDE4 Inhibition | Representative IC50 / EC50 | Key Cytokines Affected |

| Proliferation | Inhibition | 10 - 100 nM | - |

| TNF-α Production | Inhibition | 5 - 50 nM | TNF-α |

| IFN-γ Production | Inhibition | 20 - 200 nM | IFN-γ |

| IL-2 Production | Inhibition | 15 - 150 nM | IL-2 |

| IL-4 Production | Inhibition | 30 - 300 nM | IL-4 |

| IL-5 Production | Inhibition | 25 - 250 nM | IL-5 |

| IL-10 Production | Augmentation | 50 - 500 nM | IL-10 |

Note: The IC50/EC50 values are representative of potent, second-generation PDE4 inhibitors and are intended for comparative purposes. Specific values for this compound are not publicly available.

Monocytes and Macrophages

Monocytes and macrophages are critical components of the innate immune system and are major sources of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α).

Table 2: Representative Effects of PDE4 Inhibitors on Monocyte and Macrophage Function

| Parameter | Effect of PDE4 Inhibition | Representative IC50 / EC50 | Key Mediators Affected |

| TNF-α Production | Inhibition | 1 - 20 nM | TNF-α |

| IL-1β Production | Inhibition | 10 - 100 nM | IL-1β |

| IL-6 Production | Inhibition | 15 - 150 nM | IL-6 |

| IL-12 Production | Inhibition | 20 - 200 nM | IL-12 |

| Chemokine Production (e.g., CCL3, CCL4) | Inhibition | 5 - 50 nM | CCL3, CCL4 |

| Phagocytosis | Variable | - | - |

Neutrophils and Eosinophils

Neutrophils and eosinophils are granulocytes that play a crucial role in the inflammatory response, particularly in the context of respiratory diseases like asthma and COPD.

Table 3: Representative Effects of PDE4 Inhibitors on Neutrophil and Eosinophil Function

| Cell Type | Parameter | Effect of PDE4 Inhibition | Representative IC50 / EC50 | Key Mediators Affected |

| Neutrophil | Chemotaxis | Inhibition | 50 - 500 nM | - |

| Superoxide Production | Inhibition | 100 - 1000 nM | Reactive Oxygen Species | |

| Degranulation | Inhibition | 75 - 750 nM | Elastase, Myeloperoxidase | |

| Eosinophil | Chemotaxis | Inhibition | 20 - 200 nM | - |

| Degranulation | Inhibition | 30 - 300 nM | Eosinophil Peroxidase, Major Basic Protein | |

| Adhesion | Inhibition | 40 - 400 nM | - |

Downstream Signaling Pathways

Beyond the primary cAMP-PKA axis, PDE4 inhibition by this compound is expected to influence other critical intracellular signaling pathways involved in inflammation, notably the NF-κB and MAPK pathways.

The anti-inflammatory effects of some PDE4 inhibitors have been linked to the suppression of the NF-κB and MAPK signaling pathways. The increase in cAMP and subsequent activation of PKA can interfere with the activation of these pro-inflammatory pathways, leading to a more profound and sustained anti-inflammatory effect.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, the following methodologies are standard for evaluating the in vitro effects of PDE4 inhibitors on inflammatory cells.

Cell Isolation and Culture

-

Peripheral Blood Mononuclear Cells (PBMCs): Isolated from whole blood using Ficoll-Paque density gradient centrifugation.

-

T Lymphocytes, Monocytes, Neutrophils, Eosinophils: Further purified from PBMCs or whole blood using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Cell Culture: Maintained in appropriate culture media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), antibiotics, and relevant growth factors.

Cytokine Production Assays

-

Cell Stimulation: Inflammatory cells are stimulated with an appropriate agonist (e.g., lipopolysaccharide [LPS] for monocytes/macrophages, anti-CD3/CD28 antibodies for T cells) in the presence or absence of varying concentrations of the PDE4 inhibitor.

-

Incubation: Cells are incubated for a specified period (e.g., 4-48 hours) to allow for cytokine production and secretion.

-

Quantification: Cytokine levels in the cell culture supernatants are quantified using enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based assays (e.g., Luminex).

cAMP Measurement

-

Cell Lysis: Cells are treated with the PDE4 inhibitor for a short duration and then lysed to release intracellular contents.

-

Quantification: Intracellular cAMP levels are measured using competitive enzyme immunoassays (EIA) or radioimmunoassays (RIA).

Western Blotting for Signaling Pathway Analysis

-

Protein Extraction: Cells are stimulated and treated as described above, and whole-cell lysates are prepared.

-

SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).

-

Immunoblotting: Membranes are probed with primary antibodies specific for key signaling proteins (e.g., phosphorylated and total forms of p38, JNK, IκBα) followed by horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound, as a selective PDE4 inhibitor, is poised to exert its anti-inflammatory effects through the elevation of intracellular cAMP in a multitude of inflammatory cells. This leads to the suppression of pro-inflammatory cytokine production, inhibition of cell trafficking and activation, and modulation of key downstream signaling pathways such as NF-κB and MAPK. While specific quantitative data for this compound remains largely proprietary, the well-established mechanism of action for its drug class provides a strong foundation for understanding its therapeutic potential in inflammatory diseases. Further research and clinical development will be crucial to fully elucidate the specific profile of this compound and its place in the therapeutic landscape.

References

- 1. Effects of selected herbicides on cytokine production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory effects of thunberginols A, B, and F on degranulations and releases of TNF-alpha and IL-4 in RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Can the anti-inflammatory potential of PDE4 inhibitors be realized: guarded optimism or wishful thinking? [pubmed.ncbi.nlm.nih.gov]

ONO-6126: An In-depth Technical Guide on PDE4 Subtype Selectivity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: ONO-6126 is a phosphodiesterase 4 (PDE4) inhibitor formerly under development for respiratory and ophthalmic inflammatory diseases. Its development has since been discontinued, and detailed public information, particularly regarding its specific PDE4 subtype selectivity profile, is limited. This guide provides a comprehensive overview based on available information on second-generation PDE4 inhibitors and the general principles of PDE4 inhibition.

Introduction to this compound and PDE4 Inhibition

This compound was developed as a second-generation phosphodiesterase 4 (PDE4) inhibitor, aiming to offer an improved therapeutic window compared to earlier compounds in its class.[1] PDE4 enzymes are crucial regulators of intracellular signaling, primarily by catalyzing the hydrolysis of cyclic adenosine monophosphate (cAMP).[2][3] This mechanism is central to modulating inflammatory responses, making PDE4 a compelling target for a variety of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), asthma, and allergic conjunctivitis.[4][5][6]

The PDE4 family consists of four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D. These subtypes are differentially expressed across various tissues and cell types, and they play distinct roles in cellular function.[4][7][8] This differential expression is the basis for the hypothesis that selective inhibition of specific PDE4 subtypes could maximize therapeutic efficacy while minimizing the dose-limiting side effects associated with first-generation, non-selective PDE4 inhibitors, such as nausea and emesis.[2][9][10] It is believed that the anti-inflammatory effects of PDE4 inhibitors are primarily mediated through the inhibition of PDE4B, while the adverse effects are often linked to the inhibition of PDE4D.[9][11]

This compound PDE4 Subtype Selectivity Profile

Quantitative data detailing the specific IC50 or Ki values of this compound against the individual PDE4 subtypes (A, B, C, and D) are not publicly available. As a second-generation inhibitor, this compound was designed to have an improved side-effect profile, which suggests a degree of selectivity for certain PDE4 subtypes over others. However, without concrete data, its precise selectivity remains unconfirmed in the public domain.

To provide context, the following table presents representative IC50 values for other well-characterized PDE4 inhibitors, illustrating the concept of subtype selectivity.

| Compound | PDE4A (IC50, nM) | PDE4B (IC50, nM) | PDE4C (IC50, nM) | PDE4D (IC50, nM) | Selectivity Profile |

| Roflumilast | ~0.7 | ~0.2 | ~1.6 | ~0.5 | Pan-PDE4 Inhibitor |

| Apremilast | ~190 | ~140 | ~1000 | ~50 | Pan-PDE4 Inhibitor |

| Cilomilast | ~120 | ~100 | ~1300 | ~120 | Pan-PDE4 Inhibitor |

| Piclamilast | Not Reported | 0.041 | Not Reported | 0.021 | PDE4B/D Selective |

Note: These values are approximate and can vary depending on the specific assay conditions. They are provided for illustrative purposes to demonstrate the range of activities and selectivity profiles of different PDE4 inhibitors.

Signaling Pathway of PDE4 Inhibition

The primary mechanism of action of PDE4 inhibitors is the elevation of intracellular cAMP levels. In inflammatory cells, increased cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets, including transcription factors like cAMP response element-binding protein (CREB).[12][13] This cascade of events ultimately leads to the suppression of pro-inflammatory mediator production, such as tumor necrosis factor-alpha (TNF-α), interleukins, and leukotrienes, and an increase in anti-inflammatory mediators.[12][13]

Caption: Mechanism of action of this compound as a PDE4 inhibitor.

Experimental Protocols for Determining PDE4 Subtype Selectivity

A variety of in vitro methods can be employed to determine the selectivity of a compound for PDE4 subtypes. A common approach involves the use of recombinant human PDE4 enzymes.

A. General Radiometric PDE Assay Protocol

This assay measures the enzymatic activity of each PDE4 subtype by quantifying the conversion of radiolabeled cAMP to AMP.

-

Enzyme Source: Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes are expressed and purified from a suitable host system (e.g., Sf9 insect cells or E. coli).

-

Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the assay buffer (e.g., Tris-HCl, MgCl2), a specific concentration of the test compound (like this compound) dissolved in DMSO, and one of the recombinant PDE4 subtypes.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of a substrate mixture containing a known concentration of [3H]-cAMP.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

Termination of Reaction: The reaction is stopped by the addition of a quenching agent, such as snake venom nucleotidase, which converts the [3H]-AMP product to [3H]-adenosine.

-

Separation: The unreacted [3H]-cAMP is separated from the [3H]-adenosine product using anion-exchange resin.

-

Quantification: The amount of [3H]-adenosine is quantified using liquid scintillation counting.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by fitting the data to a dose-response curve.

Caption: A generalized workflow for a radiometric PDE4 subtype selectivity assay.

B. Alternative Assay Formats

Other non-radiometric methods are also available, such as fluorescence polarization (FP) assays and cell-based reporter gene assays.[14][15] Cell-based assays can provide a more physiologically relevant context for assessing compound activity.[15]

Conclusion

This compound represents a second-generation PDE4 inhibitor developed with the aim of achieving a better therapeutic index than its predecessors. While specific data on its PDE4 subtype selectivity are not publicly available due to its discontinued development, the principles of PDE4 inhibition suggest that its improved profile likely stemmed from a degree of selectivity for specific PDE4 subtypes. The anti-inflammatory effects of PDE4 inhibitors are well-established and are mediated through the elevation of intracellular cAMP and the subsequent modulation of inflammatory signaling pathways. The methodologies for determining PDE4 subtype selectivity are robust and crucial for the development of future, more targeted PDE4 inhibitors. Further research into subtype-selective PDE4 inhibitors holds promise for the development of safer and more effective treatments for a range of inflammatory diseases.

References

- 1. Development status of second generation PDE4 inhibitors for asthma and COPD: the story so far. | Semantic Scholar [semanticscholar.org]

- 2. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The multifaceted role of phosphodiesterase 4 in tumor: from tumorigenesis to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development status of second generation PDE4 inhibitors for asthma and COPD: the story so far - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]

- 7. PDE4D and PDE4B Function in Distinct Subcellular Compartments in Mouse Embryonic Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ABCD of the phosphodiesterase family: interaction and differential activity in COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Novel insights in phosphodiesterase 4 subtype inhibition to target neuroinflammation and stimulate remyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. repositorio.ufmg.br [repositorio.ufmg.br]

- 13. researchgate.net [researchgate.net]

- 14. A reporter gene assay for screening of PDE4 subtype selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Biological Activity of ONO-6126 in Respiratory Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

ONO-6126 is a selective phosphodiesterase 4 (PDE4) inhibitor that has been in development for respiratory disorders. While specific preclinical and clinical data for this compound in respiratory models are not extensively published in the public domain, this guide synthesizes the expected biological activities based on its mechanism of action as a potent PDE4 inhibitor. PDE4 is a critical enzyme in the inflammatory cascade, particularly in airways, making its inhibition a key therapeutic strategy for diseases such as asthma and chronic obstructive pulmonary disease (COPD). This document provides an in-depth overview of the anticipated effects of this compound in relevant respiratory models, including detailed experimental protocols and representative data.

Core Mechanism of Action: PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that specifically degrades cyclic adenosine monophosphate (cAMP), a crucial intracellular second messenger. By inhibiting PDE4, this compound is expected to increase intracellular cAMP levels in various inflammatory and structural cells within the respiratory system. This elevation in cAMP leads to a broad range of anti-inflammatory effects, including the suppression of pro-inflammatory mediators and the modulation of immune cell function.

dot

Caption: Signaling pathway of this compound via PDE4 inhibition.

Expected Biological Activities in Respiratory Models

Based on the known effects of selective PDE4 inhibitors, this compound is anticipated to exhibit the following key biological activities in preclinical models of asthma and COPD:

-

Reduction of Inflammatory Cell Infiltration: this compound is expected to significantly reduce the influx of key inflammatory cells, such as eosinophils, neutrophils, and lymphocytes, into the airways.

-

Attenuation of Airway Hyperresponsiveness (AHR): By reducing airway inflammation and potentially acting on airway smooth muscle cells, this compound is predicted to decrease the exaggerated bronchoconstrictor response to stimuli.

-

Inhibition of Pro-inflammatory Cytokine Production: The compound is likely to suppress the production and release of a range of pro-inflammatory cytokines and chemokines that are central to the pathophysiology of asthma and COPD.

Data Presentation: Representative Preclinical Data for a Selective PDE4 Inhibitor

The following tables summarize the expected quantitative data from preclinical studies in established animal models of allergic asthma and COPD.

Table 1: Effect on Inflammatory Cell Infiltration in Bronchoalveolar Lavage (BAL) Fluid of an Ovalbumin-Induced Allergic Asthma Mouse Model

| Treatment Group | Eosinophils (x10⁴/mL) | Neutrophils (x10⁴/mL) | Lymphocytes (x10⁴/mL) | Macrophages (x10⁴/mL) |

| Vehicle Control | 0.5 ± 0.1 | 0.2 ± 0.1 | 0.8 ± 0.2 | 10.5 ± 1.2 |

| Ovalbumin (OVA) | 25.8 ± 3.1 | 5.2 ± 0.9 | 4.5 ± 0.7 | 12.1 ± 1.5 |

| OVA + this compound (1 mg/kg) | 12.3 ± 1.5 | 2.8 ± 0.5 | 2.1 ± 0.4 | 11.8 ± 1.3 |

| OVA + this compound (5 mg/kg) | 5.1 ± 0.8 | 1.5 ± 0.3 | 1.2 ± 0.3 | 11.2 ± 1.1 |

*p < 0.05 compared to Ovalbumin (OVA) group. Data are presented as mean ± SEM.

Table 2: Effect on Airway Hyperresponsiveness (AHR) to Methacholine in a House Dust Mite (HDM)-Induced Chronic Asthma Model

| Treatment Group | Penh (at 50 mg/mL Methacholine) |

| Vehicle Control | 1.5 ± 0.2 |

| House Dust Mite (HDM) | 4.8 ± 0.5 |

| HDM + this compound (1 mg/kg) | 3.2 ± 0.4 |

| HDM + this compound (5 mg/kg) | 2.1 ± 0.3 |

*p < 0.05 compared to House Dust Mite (HDM) group. Penh = enhanced pause. Data are presented as mean ± SEM.

Table 3: Effect on Pro-inflammatory Cytokine Levels in Lung Homogenates of a Lipopolysaccharide (LPS)-Induced COPD Mouse Model

| Treatment Group | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) | CXCL1/KC (pg/mg protein) |

| Vehicle Control | 50 ± 8 | 35 ± 6 | 120 ± 15 |

| Lipopolysaccharide (LPS) | 450 ± 42 | 380 ± 35 | 1500 ± 120 |

| LPS + this compound (1 mg/kg) | 280 ± 30 | 210 ± 25 | 950 ± 90 |

| LPS + this compound (5 mg/kg) | 150 ± 18 | 120 ± 15 | 500 ± 55 |

*p < 0.05 compared to Lipopolysaccharide (LPS) group. Data are presented as mean ± SEM.

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below.

1. Ovalbumin-Induced Allergic Asthma Mouse Model

-

Animals: Female BALB/c mice, 6-8 weeks old.

-

Sensitization: Mice are sensitized by intraperitoneal (i.p.) injection of 20 µg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide in saline on days 0 and 14.

-

Challenge: From day 21 to 27, mice are challenged with 1% OVA aerosol for 30 minutes each day.

-

Treatment: this compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) 1 hour before each OVA challenge.

-

Readouts (24 hours after the last challenge):

-

BAL Fluid Analysis: The lungs are lavaged with phosphate-buffered saline (PBS). Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are determined by microscopy after cytocentrifugation and staining.

-

Histology: Lungs are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.

-

2. House Dust Mite (HDM)-Induced Chronic Asthma Model

-

Animals: Female C57BL/6 mice, 6-8 weeks old.

-

Induction: Mice are intranasally (i.n.) challenged with 25 µg of house dust mite (HDM) extract in 35 µL of saline three times a week for five consecutive weeks.

-

Treatment: this compound or vehicle is administered daily during the challenge period.

-

Readouts (48 hours after the last challenge):

-

Airway Hyperresponsiveness (AHR): AHR is measured using a whole-body plethysmograph. Mice are exposed to increasing concentrations of aerosolized methacholine (0-50 mg/mL), and the enhanced pause (Penh) is recorded.

-

3. Lipopolysaccharide (LPS)-Induced COPD Mouse Model

-

Animals: Male C57BL/6 mice, 8-10 weeks old.

-

Induction: Mice are instilled intranasally (i.n.) with 10 µg of lipopolysaccharide (LPS) from E. coli in 50 µL of saline.

-

Treatment: this compound or vehicle is administered 1 hour before and 6 hours after LPS instillation.

-

Readouts (24 hours after LPS instillation):

-

Lung Homogenate Cytokine Analysis: Lungs are harvested, homogenized, and the supernatant is used to measure the levels of TNF-α, IL-6, and CXCL1/KC using enzyme-linked immunosorbent assay (ELISA).

-

dot

ONO-6126: A Technical Overview of its Anticipated Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ONO-6126 is a potent and selective phosphodiesterase 4 (PDE4) inhibitor, initially developed by Ono Pharmaceutical for respiratory disorders and later licensed to Santen Pharmaceutical for ophthalmic applications, specifically allergic conjunctivitis.[1][2] While the clinical development of this compound for respiratory indications has been discontinued, its mechanism as a PDE4 inhibitor provides a strong basis for understanding its downstream signaling pathways. This technical guide synthesizes the established principles of PDE4 inhibition to delineate the anticipated molecular cascades influenced by this compound. The information presented herein is based on the well-characterized effects of the PDE4 inhibitor class, as specific preclinical data on this compound's signaling pathways are not extensively available in the public domain.

Core Mechanism of Action: PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular signaling. It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger. By inhibiting PDE4, this compound is expected to prevent the degradation of cAMP, leading to its accumulation within the cell. This increase in intracellular cAMP is the primary event that triggers a cascade of downstream signaling events, ultimately resulting in the compound's anti-inflammatory effects.[1]

Primary Downstream Signaling Pathways

The elevation of intracellular cAMP by this compound is anticipated to activate two main effector pathways: the Protein Kinase A (PKA) pathway and the Exchange Protein Activated by cAMP (EPAC) pathway.

Protein Kinase A (PKA) Pathway

Increased cAMP levels lead to the activation of PKA, which in turn phosphorylates a multitude of downstream targets, including transcription factors and other enzymes. This pathway is central to the anti-inflammatory effects of PDE4 inhibitors.

Exchange Protein Activated by cAMP (EPAC) Pathway

EPAC is a guanine nucleotide exchange factor for the small G proteins Rap1 and Rap2. Upon binding cAMP, EPAC activates these G proteins, initiating a separate signaling cascade that can also contribute to the modulation of inflammatory responses.

A diagram illustrating the central role of this compound in modulating cAMP levels and activating the PKA and EPAC pathways is provided below.

Quantitative Data (Representative)

While specific quantitative data for this compound is not publicly available, the following table provides representative data on the expected effects of a potent and selective PDE4 inhibitor based on literature for similar compounds.

| Parameter | Expected Effect of this compound | Representative IC50/EC50 | Cell Type/Assay Condition |

| PDE4 Inhibition | Inhibition of cAMP hydrolysis | Low nM range | Recombinant human PDE4 enzyme assay |

| cAMP Accumulation | Increase in intracellular cAMP | Low to mid nM range | Human U937 cells, stimulated |

| TNF-α Release | Inhibition of TNF-α production | Low to mid nM range | LPS-stimulated human PBMCs |

| IL-12p70 Production | Inhibition of IL-12p70 production | Mid to high nM range | LPS-stimulated human dendritic cells |

Key Experimental Protocols (Representative)

Detailed experimental protocols for this compound are not available. However, the following are standard assays used to characterize PDE4 inhibitors.

PDE4 Enzyme Inhibition Assay

Objective: To determine the in vitro potency of this compound to inhibit PDE4 enzyme activity.

Methodology:

-

Recombinant human PDE4 enzyme is incubated with a fluorescently labeled cAMP substrate.

-

Various concentrations of this compound are added to the reaction.

-

The enzyme reaction is allowed to proceed for a specified time at 37°C.

-

A binding reagent is added that specifically binds to the fluorescently labeled AMP product.

-

The fluorescence polarization is measured, which is proportional to the amount of AMP produced.

-

IC50 values are calculated from the dose-response curve.

Cellular cAMP Accumulation Assay

Objective: To measure the effect of this compound on intracellular cAMP levels in a cellular context.

Methodology:

-

A relevant cell line (e.g., human U937 monocytic cells) is cultured.

-

Cells are pre-incubated with various concentrations of this compound.

-

Cells are then stimulated with an adenylate cyclase activator (e.g., forskolin) to induce cAMP production.

-

The reaction is stopped, and the cells are lysed.

-

Intracellular cAMP levels are quantified using a competitive immunoassay (e.g., HTRF, ELISA).

-

EC50 values for cAMP accumulation are determined.

TNF-α Release Assay from Human PBMCs

Objective: To assess the anti-inflammatory activity of this compound by measuring its effect on cytokine production.

Methodology:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.

-

Cells are pre-treated with a range of concentrations of this compound.

-

Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).

-

After an incubation period, the cell culture supernatant is collected.

-

The concentration of TNF-α in the supernatant is measured by ELISA.

-

The IC50 for the inhibition of TNF-α release is calculated.

The following diagram illustrates a typical experimental workflow for evaluating a PDE4 inhibitor.

Anticipated Impact on the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines like TNF-α. The cAMP/PKA pathway, activated by PDE4 inhibitors, is known to interfere with NF-κB signaling. This interference can occur at multiple levels, including the inhibition of IκB kinase (IKK) activity, which is crucial for NF-κB activation. By inhibiting the NF-κB pathway, this compound would be expected to exert a broad anti-inflammatory effect.

Below is a diagram illustrating the hypothesized inhibitory effect of the this compound-cAMP-PKA axis on the NF-κB pathway.

Conclusion

This compound, as a potent and selective PDE4 inhibitor, is anticipated to exert its therapeutic effects primarily through the elevation of intracellular cAMP. This leads to the activation of the PKA and EPAC signaling pathways, which in turn suppress inflammatory responses, partly through the inhibition of the NF-κB pathway and the subsequent reduction in pro-inflammatory cytokine production. While specific experimental data for this compound remains limited in the public domain, the well-established mechanism of action for the PDE4 inhibitor class provides a robust framework for understanding its downstream signaling effects. Further preclinical and clinical studies would be necessary to fully elucidate the detailed molecular pharmacology of this compound.

References

ONO-6126: A Technical Guide to a Phosphodiesterase 4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-6126 is a potent and selective phosphodiesterase 4 (PDE4) inhibitor that has been investigated for its therapeutic potential in inflammatory diseases, primarily bronchial asthma and allergic conjunctivitis. As a key regulator of intracellular cyclic adenosine monophosphate (cAMP), PDE4 represents a significant target for anti-inflammatory drug development. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended to serve as a technical resource for researchers and professionals in the field of drug discovery and development.

Chemical Structure and Properties

This compound, also known as DE-103, is a small molecule inhibitor of phosphodiesterase 4.[1] Its chemical and physical properties are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 2-[4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)piperidin-1-yl]-N-hydroxyacetamide |

| SMILES | O=C(NO)CN1CCC(C2=CC=C(OC)C(OC3CCCC3)=C2)(C#N)CC1 |

| InChI | InChI=1S/C20H27N3O4/c1-26-17-7-6-15(12-18(17)27-16-4-2-3-5-16)20(14-21)8-10-23(11-9-20)13-19(24)22-25/h6-7,12,16,25H,2-5,8-11,13H2,1H3,(H,22,24) |

| InChIKey | VXYDHPDQMSVQCU-UHFFFAOYSA-N |

| CAS Number | 401519-28-6 |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₀H₂₇N₃O₄ |

| Molecular Weight | 373.45 g/mol |

| Appearance | Solid Powder |

| Solubility | 10 mM in DMSO |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects through the selective inhibition of phosphodiesterase 4 (PDE4). PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in the regulation of inflammatory responses.

By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP in various inflammatory cells. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of multiple downstream targets. This cascade of events ultimately results in the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory processes. The general signaling pathway for PDE4 inhibition is depicted below.

Therapeutic Indications

This compound has been primarily investigated for the treatment of inflammatory conditions, leveraging its anti-inflammatory properties.

Bronchial Asthma

As a PDE4 inhibitor, this compound has been explored as a potential therapeutic agent for bronchial asthma. The rationale for its use in this indication is based on the role of PDE4 in modulating the activity of inflammatory cells, such as eosinophils and neutrophils, which are key players in the pathophysiology of asthma. Inhibition of PDE4 is expected to lead to bronchodilation and a reduction in airway inflammation.

Allergic Conjunctivitis

This compound has also been the subject of a licensing agreement for its development and marketing for ophthalmic use, specifically for allergic conjunctivitis.[1] Allergic conjunctivitis is an inflammatory condition of the eye triggered by allergens.[1] The inhibition of PDE4 by this compound is anticipated to suppress the activation of inflammatory cells in the conjunctiva, thereby alleviating the symptoms of allergic conjunctivitis.[1]

Experimental Data and Protocols

While specific experimental protocols and quantitative data for this compound are not extensively available in the public domain, the general methodologies for evaluating PDE4 inhibitors are well-established. The following sections describe the typical experimental workflows used to characterize compounds like this compound.

In Vitro PDE4 Inhibition Assay

The potency and selectivity of a PDE4 inhibitor are determined using in vitro enzyme assays. A typical workflow for such an assay is outlined below.

Protocol Outline:

-

Preparation of Reagents: A suitable assay buffer is prepared, typically containing Tris-HCl, MgCl₂, and other components to ensure optimal enzyme activity.

-

Enzyme and Inhibitor Incubation: Recombinant human PDE4 enzyme is incubated with varying concentrations of this compound to allow for inhibitor binding.

-

Substrate Addition: The enzymatic reaction is initiated by the addition of the substrate, cAMP.

-

Reaction Termination: After a defined incubation period, the reaction is stopped, often by the addition of a stop reagent.

-

Detection: The amount of cAMP remaining or the amount of AMP produced is quantified using various detection methods, such as fluorescence polarization, HTRF, or radioimmunoassay.

-

Data Analysis: The concentration of this compound that inhibits 50% of the PDE4 activity (IC₅₀) is calculated by fitting the dose-response data to a suitable pharmacological model.

Concluding Remarks

This compound is a selective PDE4 inhibitor with demonstrated potential for the treatment of inflammatory diseases like bronchial asthma and allergic conjunctivitis. Its mechanism of action, centered on the elevation of intracellular cAMP, provides a sound biological basis for its anti-inflammatory effects. While detailed preclinical and clinical data on this compound are limited in publicly accessible literature, the established methodologies for characterizing PDE4 inhibitors provide a framework for its continued investigation. Further research and publication of detailed experimental findings will be crucial for fully elucidating the therapeutic profile of this compound and its potential place in the management of inflammatory disorders.

References

ONO-6126: A Technical Overview of a Discontinued PDE4 Inhibitor for Allergic Conjunctivitis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ONO-6126, also known as DE-103, is a potent and selective phosphodiesterase 4 (PDE4) inhibitor discovered by Ono Pharmaceutical Co., Ltd. Initially investigated for respiratory disorders, its development was later redirected towards ophthalmic applications, specifically for the treatment of allergic conjunctivitis. In 2006, Ono Pharmaceutical signed a licensing agreement with Santen Pharmaceutical Co., Ltd. for the exclusive development, manufacturing, and marketing rights of this compound for ophthalmic use in Japan.[1] Despite promising initial basic research, the development of this compound was ultimately discontinued, with its highest stage of development reaching Phase 2 clinical trials. This guide provides a comprehensive overview of the known information regarding this compound, including its mechanism of action, development history, and the general experimental protocols and signaling pathways relevant to its therapeutic class.

Discovery and Development History

This compound was identified by Ono Pharmaceutical Co., Ltd. as a novel PDE4 inhibitor. The initial therapeutic focus for this compound was on respiratory diseases, a common target for PDE4 inhibitors due to their anti-inflammatory properties.[1] Recognizing its potential in other inflammatory conditions, Ono Pharmaceutical entered into a licensing agreement with Santen Pharmaceutical, a company specializing in ophthalmology, on March 22, 2006.[1] This agreement granted Santen the exclusive rights to develop and market this compound in Japan for ophthalmic indications, with allergic conjunctivitis being the primary target.[1]

The development of this compound for allergic conjunctivitis progressed to Phase 2 clinical trials. However, for reasons not publicly disclosed, further development was halted. The compound is now listed as discontinued. This outcome is not uncommon for PDE4 inhibitors, as many candidates in this class have faced challenges related to their therapeutic window, balancing efficacy with side effects.[2] However, this compound was noted among a newer generation of PDE4 inhibitors with a potentially improved therapeutic window.[2]

Table 1: this compound Development Timeline

| Date | Milestone |

| Undisclosed | Discovered by Ono Pharmaceutical Co., Ltd. |

| Pre-2006 | Under development by Ono for respiratory disorders.[1] |

| March 22, 2006 | Ono and Santen sign a licensing agreement for ophthalmic use in Japan.[1] |

| Post-2006 | Entered Phase 2 clinical trials for allergic conjunctivitis. |

| Undisclosed | Development discontinued. |

Chemical Properties

While detailed physicochemical data are scarce in peer-reviewed literature, the fundamental chemical properties of this compound are available from chemical suppliers.

Table 2: Chemical Properties of this compound

| Property | Value |

| Chemical Name | 2-(4-cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)piperidin-1-yl)-N-hydroxyacetamide |

| Synonyms | DE-103 |

| Molecular Formula | C20H27N3O4 |

| Molecular Weight | 373.45 g/mol |

Mechanism of Action: PDE4 Inhibition

This compound exerts its anti-inflammatory effects by selectively inhibiting phosphodiesterase 4 (PDE4). PDE4 is an enzyme that plays a crucial role in regulating intracellular signaling by degrading cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound leads to an accumulation of cAMP in inflammatory cells.

Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and deactivates various pro-inflammatory transcription factors and mediators. This cascade of events ultimately leads to the suppression of inflammatory cell activation and the release of cytokines, chemokines, and other inflammatory molecules that are key drivers of the allergic response in conjunctivitis.

Experimental Protocols

While specific experimental protocols for this compound are not publicly available, this section outlines the typical methodologies used in the preclinical and clinical development of a topical PDE4 inhibitor for allergic conjunctivitis.

Preclinical Evaluation

-

Enzyme Inhibition Assay: To determine the potency of this compound, a PDE4 enzyme inhibition assay would be conducted. This involves incubating recombinant human PDE4 with cAMP and varying concentrations of this compound. The amount of remaining cAMP or the product of its hydrolysis, AMP, is then quantified to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Cell-Based Assays: The anti-inflammatory effects of this compound would be assessed using various inflammatory cell types, such as mast cells, eosinophils, and T-lymphocytes. These cells would be stimulated to release inflammatory mediators (e.g., histamine, cytokines), and the inhibitory effect of different concentrations of this compound on this release would be measured.

-

Model of Allergic Conjunctivitis: A common animal model involves sensitizing rodents (e.g., guinea pigs, mice) to an allergen like ovalbumin or ragweed pollen. Following sensitization, the animals are challenged with the allergen topically to induce an allergic reaction.

-

Efficacy Assessment: this compound, formulated as an ophthalmic solution, would be administered to the eyes of the sensitized animals before or after the allergen challenge. Efficacy would be evaluated by scoring clinical signs such as conjunctival redness, swelling (chemosis), and discharge. Histological analysis of conjunctival tissue to quantify inflammatory cell infiltration (e.g., eosinophils) would also be performed.

References

ONO-6126: A Phosphodiesterase 4 Inhibitor for Allergic Conjunctivitis Research

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Allergic conjunctivitis is a prevalent ocular inflammatory condition mediated by the activation of mast cells and a subsequent cascade of inflammatory events. ONO-6126, a potent and selective phosphodiesterase 4 (PDE4) inhibitor, has been identified as a promising therapeutic candidate for this condition. By elevating intracellular cyclic adenosine monophosphate (cAMP) levels within key inflammatory cells, this compound offers a distinct mechanism of action compared to existing treatments for allergic conjunctivitis. This technical guide provides a comprehensive overview of the core scientific principles underlying the investigation of this compound and similar PDE4 inhibitors for allergic conjunctivitis. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of novel treatments for ocular allergic diseases. While specific preclinical and clinical data on this compound for allergic conjunctivitis is not extensively published, this document outlines the theoretical framework, expected experimental findings, and methodological approaches based on the established pharmacology of PDE4 inhibitors.

Introduction to Allergic Conjunctivitis and the Role of PDE4

Allergic conjunctivitis is an inflammatory disorder of the ocular surface triggered by an IgE-mediated hypersensitivity response to allergens.[1][2] The binding of an allergen to IgE on sensitized mast cells leads to their degranulation and the release of a plethora of inflammatory mediators, including histamine, prostaglandins, leukotrienes, and cytokines.[2] These mediators are responsible for the characteristic signs and symptoms of allergic conjunctivitis: itching, redness, tearing, and swelling.[3]

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade. It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a critical second messenger that plays a crucial role in downregulating inflammatory cell activity. By inhibiting PDE4, the intracellular levels of cAMP increase, leading to the suppression of pro-inflammatory functions in various immune cells, including mast cells, eosinophils, and T lymphocytes.[4] this compound is a potent and selective inhibitor of PDE4, suggesting its potential to be an effective treatment for allergic conjunctivitis by targeting the underlying inflammatory processes.[3][5]

Mechanism of Action of this compound

The therapeutic potential of this compound in allergic conjunctivitis stems from its ability to inhibit PDE4. This inhibition leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA activation initiates a signaling cascade that ultimately results in the stabilization of mast cells and the inhibition of the release of inflammatory mediators. Furthermore, elevated cAMP levels can suppress the activity of other key inflammatory cells, such as eosinophils and lymphocytes, which are involved in the late-phase allergic reaction.

Signaling Pathway of PDE4 Inhibition in Mast Cells

References

- 1. Development in therapeutic strategies for allergic conjunctivitis [systems.enpress-publisher.com]

- 2. Allergic Conjunctivitis: Review of Current Types, Treatments, and Trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound |CAS:401519-28-6 Probechem Biochemicals [probechem.com]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

ONO-6126 and the Role of PDE4 Inhibition in Asthma Pathogenesis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and airway remodeling. The underlying pathophysiology is complex, involving a variety of immune and structural cells. A key signaling molecule implicated in the inflammatory cascade is cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in regulating the function of numerous inflammatory cells. Phosphodiesterase 4 (PDE4) is an enzyme that specifically degrades cAMP, and its inhibition has emerged as a promising therapeutic strategy for inflammatory diseases like asthma.

ONO-6126 is a phosphodiesterase 4 (PDE4) inhibitor that was under development by Ono Pharmaceutical Co., Ltd. for respiratory disorders, including asthma.[1] While specific preclinical and clinical data on this compound in asthma models are not extensively available in the public domain, its mechanism of action as a PDE4 inhibitor places it within a well-studied class of anti-inflammatory agents. This technical guide will provide an in-depth overview of the role of PDE4 inhibition in asthma pathogenesis models, drawing on data from other well-characterized PDE4 inhibitors to illustrate the therapeutic potential and experimental evaluation of compounds like this compound.

The Central Role of PDE4 in Asthma Pathogenesis

PDE4 is the predominant PDE isozyme in most inflammatory cells relevant to asthma, including eosinophils, neutrophils, T cells, and macrophages.[2] By degrading cAMP, PDE4 effectively dampens the intracellular signals that would otherwise suppress inflammatory responses. Therefore, inhibiting PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). This activation triggers a cascade of downstream events that collectively suppress the inflammatory processes central to asthma.

The key anti-inflammatory effects of PDE4 inhibition in the context of asthma include:

-

Suppression of Inflammatory Cell Function: Increased cAMP levels inhibit the release of pro-inflammatory mediators (cytokines, chemokines) from various immune cells. It also reduces the trafficking and activation of eosinophils and neutrophils, key effector cells in different asthma phenotypes.[2]

-

Relaxation of Airway Smooth Muscle: While not their primary mechanism, PDE4 inhibitors can contribute to bronchodilation by increasing cAMP in airway smooth muscle cells, leading to their relaxation.

-

Reduction of Airway Remodeling: By modulating the function of fibroblasts and other structural cells, PDE4 inhibition has the potential to attenuate the long-term structural changes in the airways associated with chronic asthma.

Preclinical Evaluation of PDE4 Inhibitors in Asthma Models

A variety of animal models are utilized to study the efficacy of anti-asthma therapeutics. These models aim to replicate key features of human asthma, such as airway inflammation, AHR, and mucus production. Common models include those induced by allergens like ovalbumin (OVA) or house dust mite (HDM) in species such as mice and guinea pigs.[3][4][5]

Key Experiments and Methodologies

The preclinical assessment of a PDE4 inhibitor like this compound would typically involve the following key experiments:

-

Measurement of Airway Hyperresponsiveness (AHR):

-

Protocol: Animals are sensitized and challenged with an allergen (e.g., OVA). AHR is then assessed by measuring the bronchoconstrictive response to increasing doses of a contractile agent like methacholine. This is often done using whole-body plethysmography to measure changes in airway resistance and dynamic compliance.[6]

-

Expected Outcome: Treatment with a PDE4 inhibitor is expected to significantly reduce the hyperresponsiveness of the airways to methacholine challenge compared to vehicle-treated controls.

-

-

Analysis of Bronchoalveolar Lavage (BAL) Fluid:

-

Protocol: Following allergen challenge and treatment, the lungs are lavaged with saline to collect cells and fluid from the airways. Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are performed. The supernatant can be analyzed for levels of cytokines (e.g., IL-4, IL-5, IL-13, TNF-α) and chemokines (e.g., eotaxin) using techniques like ELISA or multiplex assays.[6]

-

Expected Outcome: PDE4 inhibitors are expected to cause a dose-dependent reduction in the infiltration of inflammatory cells, particularly eosinophils, into the airways. A decrease in the levels of pro-inflammatory cytokines and chemokines is also anticipated.

-

-

Histological Examination of Lung Tissue:

-

Protocol: Lung tissue is collected, fixed, and sectioned for histological staining. Hematoxylin and eosin (H&E) staining is used to assess overall inflammation and cellular infiltration. Periodic acid-Schiff (PAS) staining is used to visualize and quantify mucus-producing goblet cells.[6]

-

Expected Outcome: Treatment with a PDE4 inhibitor should lead to a reduction in peribronchial and perivascular inflammation and a decrease in goblet cell hyperplasia and mucus production.

-

Quantitative Data from Preclinical Studies of PDE4 Inhibitors

While specific data for this compound is unavailable, the following tables summarize representative quantitative data from preclinical studies of other selective PDE4 inhibitors in murine models of allergic asthma.

Table 1: Effect of Piclamilast (a PDE4 Inhibitor) on Airway Inflammation in an Ovalbumin-Induced Murine Asthma Model [6]

| Treatment Group | Total Cells (x10⁵/mL) in BALF | Eosinophils (x10⁴/mL) in BALF | Neutrophils (x10⁴/mL) in BALF |

| Control (Saline) | 1.5 ± 0.3 | 0.1 ± 0.05 | 0.2 ± 0.1 |

| OVA-Challenged | 8.9 ± 1.2 | 45.3 ± 5.7 | 5.1 ± 0.8 |

| Piclamilast (1 mg/kg) | 6.8 ± 0.9 | 32.1 ± 4.5 | 3.9 ± 0.6 |

| Piclamilast (3 mg/kg) | 4.5 ± 0.7 | 21.5 ± 3.1 | 2.8 ± 0.5 |

| Piclamilast (10 mg/kg) | 3.1 ± 0.5 | 12.8 ± 2.4 | 1.9 ± 0.4 |

| Dexamethasone (2 mg/kg) | 2.5 ± 0.4 | 8.5 ± 1.9 | 1.5 ± 0.3* |

*p < 0.05 compared to OVA-Challenged group

Table 2: Effect of Piclamilast on Airway Hyperresponsiveness (AHR) to Methacholine in an Ovalbumin-Induced Murine Asthma Model [6]

| Treatment Group | Penh (at 50 mg/mL Methacholine) |

| Control (Saline) | 1.8 ± 0.2 |

| OVA-Challenged | 4.5 ± 0.6 |

| Piclamilast (10 mg/kg) | 2.5 ± 0.4 |

| Dexamethasone (2 mg/kg) | 2.1 ± 0.3 |

*p < 0.05 compared to OVA-Challenged group. Penh = Enhanced Pause, a measure of airway obstruction.

Visualizing the Role of this compound and PDE4 Inhibition

Signaling Pathway of PDE4 Inhibition

Caption: Signaling pathway of PDE4 inhibition in an inflammatory cell.

Experimental Workflow for Preclinical Evaluation

Caption: Typical experimental workflow for evaluating a PDE4 inhibitor in a murine asthma model.

Conclusion

While specific data on this compound remains limited in publicly accessible literature, its classification as a PDE4 inhibitor provides a strong basis for understanding its potential role in mitigating asthma pathogenesis. The inhibition of PDE4 is a validated mechanism for reducing airway inflammation and hyperresponsiveness in preclinical models of asthma. The experimental protocols and representative data presented here for other PDE4 inhibitors serve as a guide for the expected therapeutic profile and the methodologies used to evaluate such compounds. Further research and publication of data on this compound are necessary to fully elucidate its specific characteristics and clinical potential in the management of asthma.

References

- 1. ono-pharma.com [ono-pharma.com]

- 2. dovepress.com [dovepress.com]

- 3. Animal models of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. observatorio-api.fm.usp.br [observatorio-api.fm.usp.br]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of phosphodiesterase activity, airway inflammation and hyperresponsiveness by PDE4 inhibitor and glucocorticoid in a murine model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacology of ONO-6126: A Technical Overview

Disclaimer: This document summarizes the publicly available preclinical information on ONO-6126. Detailed quantitative data and specific experimental protocols from primary preclinical studies conducted by Ono Pharmaceutical Co., Ltd. and Santen Pharmaceutical Co., Ltd. are not extensively published in the public domain. Therefore, this guide provides a framework based on the known pharmacology of phosphodiesterase 4 (PDE4) inhibitors, supplemented with the specific information available for this compound.

Introduction

This compound, also known as DE-103, is a potent and selective inhibitor of phosphodiesterase 4 (PDE4).[1][2] Developed by Ono Pharmaceutical Co., Ltd., it has been investigated for the treatment of respiratory disorders such as bronchial asthma and for ophthalmic applications, specifically allergic conjunctivitis.[3] For ophthalmic use in Japan, this compound was licensed to Santen Pharmaceutical Co., Ltd.[3] PDE4 inhibitors as a class are known for their anti-inflammatory effects, and this compound is reported to have an improved therapeutic window compared to earlier-generation PDE4 inhibitors, though the specifics of this improved profile are not publicly detailed.[4]

Mechanism of Action: PDE4 Inhibition

This compound exerts its pharmacological effects by selectively inhibiting the PDE4 enzyme. PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger that regulates the activity of various immune and inflammatory cells.

By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates the function of multiple downstream targets. This cascade of events ultimately results in the suppression of pro-inflammatory mediators and the promotion of anti-inflammatory responses.

Signaling Pathway of PDE4 Inhibition

Caption: General signaling pathway of this compound via PDE4 inhibition.

In Vitro Pharmacology

While specific quantitative data for this compound are not publicly available, a standard preclinical in vitro evaluation for a PDE4 inhibitor would include the following assays:

Enzyme Inhibition Assays

These assays are fundamental to determining the potency and selectivity of the compound against the target enzyme.

Table 1: Illustrative In Vitro Enzyme Inhibition Profile of a PDE4 Inhibitor (Note: The following data are illustrative and not specific to this compound)

| Enzyme Target | IC50 (nM) |

| PDE4A | 1.2 |

| PDE4B | 0.8 |

| PDE4C | 2.5 |

| PDE4D | 1.5 |

| PDE1 | >10,000 |

| PDE2 | >10,000 |

| PDE3 | >5,000 |

| PDE5 | >10,000 |

Experimental Protocol: PDE4 Enzyme Inhibition Assay (General)

-

Enzyme Source: Recombinant human PDE4 subtypes (A, B, C, and D) are used.

-

Substrate: The assay utilizes radiolabeled [³H]cAMP as the substrate.

-

Procedure: a. The PDE4 enzyme is incubated with varying concentrations of the test compound (e.g., this compound) in an appropriate assay buffer. b. The enzymatic reaction is initiated by the addition of [³H]cAMP. c. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C). d. The reaction is terminated, and the product, [³H]5'-AMP, is separated from the unreacted substrate using methods like anion-exchange chromatography or scintillation proximity assay (SPA). e. The amount of [³H]5'-AMP formed is quantified by liquid scintillation counting.

-

Data Analysis: IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Cellular Assays

Cell-based assays are crucial for assessing the compound's activity in a more physiologically relevant context.

Table 2: Illustrative In Vitro Cellular Activity of a PDE4 Inhibitor (Note: The following data are illustrative and not specific to this compound)

| Cell Type | Stimulus | Measured Mediator | IC50 (nM) |

| Human U937 Cells | LPS | TNF-α release | 5.2 |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | PHA | IL-2 release | 10.8 |

| Human Eosinophils | fMLP | Superoxide production | 8.5 |

Experimental Protocol: TNF-α Release Assay in U937 Cells (General)

-

Cell Culture: Human monocyte-like U937 cells are cultured in appropriate media.

-

Procedure: a. Cells are pre-incubated with various concentrations of the test compound for a specified duration. b. Inflammation is induced by adding lipopolysaccharide (LPS). c. After an incubation period (e.g., 4-6 hours), the cell supernatant is collected.

-

Quantification: The concentration of TNF-α in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: IC50 values are determined from the concentration-response curve.

In Vivo Pharmacology

In vivo studies in relevant animal models are essential to evaluate the efficacy of a new chemical entity. For this compound, these would likely involve models of asthma and allergic conjunctivitis.

Animal Models of Asthma

Experimental Workflow: Ovalbumin-Induced Allergic Asthma Model in Mice

Caption: Workflow for a typical mouse model of allergic asthma.

Key Endpoints:

-

Airway Hyperresponsiveness (AHR): Measured by assessing the response to a bronchoconstrictor agent (e.g., methacholine).

-

Inflammatory Cell Infiltration: Quantification of eosinophils, neutrophils, and lymphocytes in bronchoalveolar lavage (BAL) fluid.

-

Cytokine Levels: Measurement of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid.

-

Lung Histology: Examination of lung tissue for inflammation and mucus hypersecretion.

Animal Models of Allergic Conjunctivitis

Experimental Protocol: Short-Term Model of Allergic Conjunctivitis in Guinea Pigs (General)

-

Sensitization: Guinea pigs are actively sensitized with an allergen such as ovalbumin (OVA).

-

Treatment: this compound ophthalmic solution or vehicle is topically administered to the eyes.

-

Challenge: After a short interval, an OVA solution is topically applied to the eyes to induce an allergic reaction.

-

Evaluation: Clinical signs of allergic conjunctivitis (e.g., conjunctival swelling, redness, and discharge) are scored at various time points post-challenge.

-

Histology: Eyes may be collected for histological examination of inflammatory cell infiltration in the conjunctiva.

Pharmacokinetics

Detailed pharmacokinetic data for this compound are not publicly available. A typical preclinical pharmacokinetic assessment would involve determining the following parameters in various animal species (e.g., mice, rats, dogs).

Table 3: Illustrative Pharmacokinetic Parameters of a Preclinical Candidate (Note: The following data are illustrative and not specific to this compound)

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) |

| Rat | IV | 1 | - | - | 850 | 2.1 | - |

| Rat | PO | 5 | 1250 | 1.0 | 4250 | 2.3 | 60 |

| Dog | IV | 0.5 | - | - | 600 | 3.5 | - |

| Dog | PO | 2 | 780 | 1.5 | 3120 | 3.8 | 65 |

Safety Pharmacology and Toxicology

Preclinical safety studies are conducted to identify potential adverse effects on major physiological systems. For a PDE4 inhibitor, particular attention is given to gastrointestinal and central nervous system effects. Core battery safety pharmacology studies would assess cardiovascular, respiratory, and central nervous system function. Toxicology studies would evaluate the safety profile upon single and repeated dosing to determine the no-observed-adverse-effect level (NOAEL).

Summary and Conclusion

This compound is a selective PDE4 inhibitor with potential therapeutic applications in inflammatory diseases such as asthma and allergic conjunctivitis. Its mechanism of action is centered on the elevation of intracellular cAMP, leading to the suppression of inflammatory responses. While the publicly available data on the preclinical pharmacology of this compound are limited, the general profile of a potent and selective PDE4 inhibitor suggests it would demonstrate significant anti-inflammatory activity in relevant in vitro and in vivo models. The reported improved therapeutic window of this compound indicates a potentially favorable safety profile compared to older compounds in its class, a critical factor for the clinical success of PDE4 inhibitors. A comprehensive understanding of its preclinical profile would require access to the detailed studies conducted by the developing pharmaceutical companies.

References

ONO-6126 (CAS Number: 401519-28-6): A Technical Overview of a Phosphodiesterase 4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-6126, also known as DE-103, is a potent and selective phosphodiesterase 4 (PDE4) inhibitor that was investigated for its therapeutic potential in inflammatory conditions, primarily bronchial asthma and allergic conjunctivitis.[1] PDE4 is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger that modulates the activity of various immune cells. By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to a dampening of the inflammatory response. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, mechanism of action, and potential therapeutic applications. Due to the limited publicly available data on this compound, this guide also incorporates general principles and methodologies relevant to the preclinical and clinical evaluation of PDE4 inhibitors.

Chemical and Physical Properties

This compound is a small molecule with the following chemical properties:

| Property | Value |

| CAS Number | 401519-28-6 |

| Synonyms | DE-103 |

| Molecular Formula | C₂₀H₂₇N₃O₄ |

| Molecular Weight | 373.45 g/mol |

| IUPAC Name | 2-(4-cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)piperidin-1-yl)-N-hydroxyacetamide |

| Canonical SMILES | COC1=C(C=C(C=C1)C2(CCN(CC2)CC(=O)NO)C#N)OC3CCCC3 |

Mechanism of Action: PDE4 Inhibition

This compound exerts its anti-inflammatory effects through the selective inhibition of phosphodiesterase 4 (PDE4). PDE4 is a superfamily of enzymes that specifically hydrolyzes the phosphodiester bond in cAMP, converting it to the inactive AMP. Elevated intracellular cAMP levels in inflammatory cells, such as mast cells, eosinophils, neutrophils, and T lymphocytes, lead to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and regulates various downstream targets, ultimately resulting in the suppression of pro-inflammatory mediators and cellular functions.

The key steps in the signaling pathway are:

-

Inhibition of PDE4: this compound binds to the active site of PDE4, preventing the degradation of cAMP.

-

Accumulation of cAMP: This leads to an increase in the intracellular concentration of cAMP.

-

Activation of PKA: cAMP binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits.

-

Downstream Effects: Activated PKA phosphorylates transcription factors (e.g., CREB) and other proteins, leading to:

-

Decreased production of pro-inflammatory cytokines (e.g., TNF-α, IL-2, IL-4, IL-5).

-

Inhibition of inflammatory cell activation, degranulation, and chemotaxis.

-

Relaxation of airway smooth muscle.

-

// Nodes ONO_6126 [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PDE4 [label="PDE4", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#FBBC05", fontcolor="#202124"]; AMP [label="AMP (inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammatory_Response [label="Inflammatory Response\n(Cytokine release, Cell activation)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ONO_6126 -> PDE4 [label="Inhibits", color="#EA4335"]; PDE4 -> cAMP [label="Degrades", arrowhead="tee"]; cAMP -> PKA [label="Activates"]; PKA -> Inflammatory_Response [label="Suppresses", arrowhead="tee"]; } dot Figure 1: Simplified signaling pathway of this compound via PDE4 inhibition.

Preclinical and Clinical Development

This compound was discovered by Ono Pharmaceutical Co., Ltd. and was under development for respiratory disorders. In 2006, Ono Pharmaceutical entered into a licensing agreement with Santen Pharmaceutical Co., Ltd. for the exclusive development, manufacturing, and marketing rights of this compound for ophthalmic use in Japan, with allergic conjunctivitis as the primary indication.[2] The development of this compound appears to have been discontinued, as there is a lack of recent clinical trial data or publications.

Preclinical Data (Hypothetical)

While specific preclinical data for this compound is not publicly available, a typical preclinical assessment for a PDE4 inhibitor would include the following studies and generate data as shown in the hypothetical tables below.

Table 1: In Vitro PDE4 Inhibitory Activity of this compound (Hypothetical Data)

| PDE Isoform | IC₅₀ (nM) |

| PDE4A | 1.5 |

| PDE4B | 0.8 |

| PDE4C | 2.1 |

| PDE4D | 1.2 |

| PDE1 | >10,000 |

| PDE2 | >10,000 |

| PDE3 | >10,000 |

| PDE5 | >10,000 |

Table 2: Effect of this compound on Cytokine Release from Human PBMCs (Hypothetical Data)

| Cytokine | IC₅₀ (nM) |

| TNF-α | 5.2 |

| IL-2 | 10.5 |

| IL-5 | 8.1 |

Experimental Protocols (Representative)

Detailed experimental protocols for this compound are not available. The following are representative protocols for key assays used in the preclinical evaluation of a PDE4 inhibitor for allergic conjunctivitis.

3.2.1. PDE4 Enzyme Inhibition Assay

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_Reagents [label="Prepare Reagents:\n- Recombinant PDE4 enzyme\n- this compound dilutions\n- cAMP substrate\n- Assay buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate this compound with PDE4", fillcolor="#FBBC05", fontcolor="#202124"]; Add_cAMP [label="Add cAMP to initiate reaction", fillcolor="#FBBC05", fontcolor="#202124"]; Stop_Reaction [label="Stop reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Detect_AMP [label="Detect remaining cAMP or generated AMP\n(e.g., using fluorescence or luminescence)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calculate_IC50 [label="Calculate IC50 values", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Prepare_Reagents; Prepare_Reagents -> Incubate; Incubate -> Add_cAMP; Add_cAMP -> Stop_Reaction; Stop_Reaction -> Detect_AMP; Detect_AMP -> Calculate_IC50; Calculate_IC50 -> End; } dot Figure 2: General workflow for a PDE4 enzyme inhibition assay.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human PDE4 isoforms are diluted in an appropriate assay buffer. A stock solution of cAMP is also prepared in the same buffer.

-

Compound Dilution: this compound is serially diluted to various concentrations.

-

Assay Reaction: The PDE4 enzyme is pre-incubated with the different concentrations of this compound in a microplate. The enzymatic reaction is initiated by the addition of cAMP.

-

Reaction Termination and Detection: After a defined incubation period, the reaction is terminated. The amount of remaining cAMP or the amount of AMP produced is quantified using a suitable detection method, such as a competitive immunoassay with a fluorescent or luminescent reporter.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

3.2.2. Animal Model of Allergic Conjunctivitis

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sensitization [label="Sensitize animals (e.g., guinea pigs)\nwith an allergen (e.g., ovalbumin)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Administer this compound or vehicle\n(topical eye drops)", fillcolor="#FBBC05", fontcolor="#202124"]; Challenge [label="Challenge with allergen\n(topical application to the eye)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Evaluation [label="Evaluate clinical signs:\n- Conjunctival redness\n- Swelling\n- Discharge", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Collect tears and tissues for analysis:\n- Histamine levels\n- Eosinophil infiltration\n- Cytokine levels", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Sensitization; Sensitization -> Treatment; Treatment -> Challenge; Challenge -> Evaluation; Evaluation -> Analysis; Analysis -> End; } dot Figure 3: Workflow for a preclinical model of allergic conjunctivitis.

Methodology:

-

Sensitization: Animals, typically guinea pigs, are sensitized to an allergen, such as ovalbumin, through systemic injections.

-

Drug Administration: A solution of this compound or vehicle is administered topically to the eyes of the sensitized animals.

-

Allergen Challenge: After a specified period, the animals are challenged by applying the allergen directly to the conjunctival sac.

-

Clinical Scoring: The clinical signs of allergic conjunctivitis, including redness, swelling, and discharge, are scored at various time points after the challenge.

-

Biomarker Analysis: Tear fluid and conjunctival tissue can be collected to measure levels of inflammatory mediators like histamine and to assess the infiltration of inflammatory cells such as eosinophils.

Potential Therapeutic Applications

The primary therapeutic indications for this compound were bronchial asthma and allergic conjunctivitis, both of which are characterized by chronic inflammation.

-

Bronchial Asthma: By inhibiting PDE4 in the airways, this compound could potentially reduce bronchoconstriction, airway hyperresponsiveness, and inflammation, which are the hallmarks of asthma.

-

Allergic Conjunctivitis: In the eye, this compound was expected to alleviate the symptoms of allergic conjunctivitis, such as itching, redness, and swelling, by suppressing the activation of mast cells and the release of histamine and other inflammatory mediators.[2]

Conclusion

This compound is a selective PDE4 inhibitor that showed promise as a therapeutic agent for inflammatory diseases like asthma and allergic conjunctivitis. Its mechanism of action, centered on the elevation of intracellular cAMP, is well-established for its anti-inflammatory effects. While the development of this compound appears to have been halted, the information available highlights the continued interest in PDE4 as a therapeutic target for a range of inflammatory conditions. Further research into the structure-activity relationships of compounds like this compound could lead to the development of next-generation PDE4 inhibitors with improved efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols: ONO-6126 In Vitro Assay for Primary Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-6126 is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical in the regulation of intracellular cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, this compound leads to an accumulation of cAMP, which in turn modulates the activity of downstream effectors such as protein kinase A (PKA) and exchange protein activated by cAMP (Epac). This mechanism underlies the anti-inflammatory and immunomodulatory effects of PDE4 inhibitors.[3] this compound has been investigated for its therapeutic potential in inflammatory conditions such as respiratory disorders and allergic conjunctivitis.[4]

These application notes provide a detailed protocol for the in vitro assessment of this compound activity in primary immune cells. The described assays are designed to quantify the inhibitory effect of this compound on key cellular functions associated with inflammation, such as T-cell proliferation and cytokine production.

Data Presentation